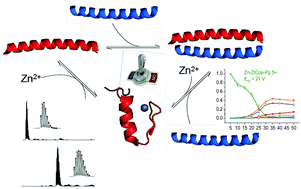The use of ion mobility mass spectrometry to assist protein design: a case study on zinc finger fold versus coiled coil interactions†
Analyst Pub Date: 2015-02-02 DOI: 10.1039/C4AN00427B
Abstract
The dramatic conformational change in zinc fingers on binding metal ions for DNA recognition makes their structure-function behaviour an attractive target to mimic in de novo designed peptides. Mass spectrometry, with its high throughput and low sample consumption provides insight into how primary amino acid sequence can encode stable tertiary fold. We present here the use of ion mobility mass spectrometry (IM-MS) coupled with molecular dynamics (MD) simulations as a rapid analytical platform to inform de novo design efforts for peptide–metal and peptide–peptide interactions. A dual peptide-based synthetic system, ZiCop based on a zinc finger peptide motif, and a coiled coil partner peptide Pp, have been investigated. Titration mass spectrometry determines the relative binding affinities of different divalent metal ions as Zn2+ > Co2+ ≫ Ca2+. With collision induced dissociation (CID), we probe complex stability, and establish that peptide–metal interactions are stronger and more ‘specific’ than those of peptide–peptide complexes, and the anticipated hetero-dimeric complex is more stable than the two homo-dimers. Collision cross-sections (CCS) measurements by IM-MS reveal increased stability with respect to unfolding of the metal-bound peptide over its apo-form, and further, larger collision cross sections for the hetero-dimeric forms suggest that dimeric species formed in the absence of metal are coiled coil like. MD supports these structural assignments, backed up by data from visible light absorbance measurements.


Recommended Literature
- [1] First structural characterization of an eight-coordinate cobalt(II) complex containing five-membered chelate rings: evidence for d-orbital ς-stabilization energy favoring eight- over six-coordination at cobalt(II) ions
- [2] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [3] Decavanadate interactions with actin: cysteineoxidation and vanadyl formation
- [4] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [5] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [6] Controllable TiO2 coating on the nickel-rich layered cathode through TiCl4 hydrolysis via fluidized bed chemical vapor deposition
- [7] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [8] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [9] Controlling the delivery kinetics from colloidal mesoporous silicananoparticles with pH-sensitive gates†
- [10] Decellularization of porcine kidney with submicellar concentrations of SDS results in the retention of ECM proteins required for the adhesion and maintenance of human adult renal epithelial cells†

Journal Name:Analyst
Research Products
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4
-
CAS no.: 348-67-4
-
CAS no.: 375-16-6
-
CAS no.: 107-91-5
-
CAS no.: 87-62-7
-
CAS no.: 3277-26-7
-
5-Fluoro-2-nitrobenzotrifluoride
CAS no.: 393-09-9









